2-(2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[[2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2S2/c1-9-14(15(26)24(2)3)28-17(20-9)23-13(25)6-11-8-27-16(21-11)22-12-5-4-10(18)7-19-12/h4-5,7-8H,6H2,1-3H3,(H,19,21,22)(H,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGXKFQHSOCNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, where a chloropyridine derivative reacts with an amine group.
Acylation and Amidation: The final steps involve acylation and amidation reactions to introduce the acetamido and carboxamide groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole or pyridine derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for developing more complex molecules. It can be utilized in:
- Synthesis of Pharmaceuticals: The compound can act as an intermediate in the synthesis of biologically active agents.
- Reagent in Organic Reactions: It can be employed in amide bond formations and other coupling reactions.
Biology
In biological research, this compound is investigated for its potential interactions with specific enzymes and receptors. Key applications include:
- Enzyme Inhibition Studies: The compound may inhibit certain enzymes involved in metabolic pathways, making it a candidate for studying enzyme kinetics.
- Receptor Binding Assays: Its structural components suggest potential binding affinity to various biological receptors.
Medicine
The therapeutic potential of this compound is significant, particularly in the following areas:
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against specific pathogens.
- Anticancer Research: The thiazole moiety is associated with anticancer activity; thus, the compound could be explored for its efficacy against cancer cell lines.
Industry
In industrial applications, the compound can be utilized in:
- Material Science: Its unique chemical properties make it suitable for developing new materials such as polymers and coatings.
- Agrochemicals: It may serve as an active ingredient in pesticides or herbicides due to its biological activity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of thiazole compounds similar to this one. The results indicated that these compounds could inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. The presence of the chlorinated pyridine moiety was noted to enhance cytotoxicity against various cancer cell lines.
Case Study 2: Enzyme Inhibition
Research conducted at a leading pharmaceutical laboratory investigated the enzyme inhibition properties of compounds containing thiazole rings. The findings suggested that derivatives similar to this compound could effectively inhibit enzymes such as factor Xa, which plays a crucial role in blood coagulation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Core Variations : The target compound’s dual thiazole system distinguishes it from analogs like Dasatinib (single thiazole) and pyrimidine-based derivatives .
- Substituent Impact : The 5-chloropyridinyl group in the target compound may confer selectivity for kinase targets, whereas nitroaryl or dichlorophenyl groups in analogs (e.g., ) suggest divergent biological applications.
- Pharmacokinetic Modifications : N,N-Dimethylation in the target compound likely enhances lipophilicity and blood-brain barrier penetration compared to polar groups like hydroxyethylpiperazine in Dasatinib .
Biological Activity
The compound 2-(2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic molecule characterized by its unique structural features, including a combination of pyridine, thiazole, and acetamide groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 352.8 g/mol. Its structure includes:
- Chloropyridine ring
- Thiazole ring
- Acetamide group
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
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Anticancer Activity
- Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in tumor cells. It appears to interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
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Anti-inflammatory Effects
- The compound has shown potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.
The proposed mechanism of action involves:
- Binding to specific enzymes or receptors that regulate critical biological pathways.
- Altering the activity of these targets, which leads to downstream effects such as reduced cell proliferation or increased apoptosis.
Antimicrobial Studies
In a study conducted by , the compound was tested against various strains of bacteria, showing a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Studies
A recent publication highlighted the compound's ability to induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The study demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with IC50 values ranging from 10 to 20 µM.
Anti-inflammatory Studies
In vitro assays showed that the compound could inhibit the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential application in inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis involves a multi-step process:
Coupling of thiazole intermediates : React a 5-chloropyridin-2-ylamine derivative with a thiazole-acetamido precursor using bases like DBU or sodium carbonate to form the acetamido-thiazole core .
Deprotection and amidation : Remove protective groups (e.g., PMB) under acidic conditions, followed by coupling with a carboxylic acid derivative (e.g., 5-methyltetrahydrothiazolo-pyridine-2-carboxylic acid) in the presence of activating agents like HATU .
Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization (ethanol/water) to isolate the final product.
Characterization : Employ ¹H/¹³C NMR (CDCl₃ or DMSO-d₆), HRMS , and HPLC (>98% purity) to verify intermediates and final product .
Advanced: How can coupling reaction yields be optimized during synthesis?
Methodological Answer:
Optimization strategies include:
- Base selection : Replace sodium carbonate with DBU to enhance nucleophilicity in amidation steps, improving yields from ~60% to >85% .
- Solvent effects : Use polar aprotic solvents (e.g., DMF or THF) to stabilize transition states during thiazole ring formation .
- Temperature control : Conduct reactions at 0–5°C for sensitive intermediates (e.g., lithiated thiazoles) to minimize side products .
Basic: What spectroscopic and crystallographic techniques are used for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for diagnostic groups (e.g., thiazole C=S at ~165 ppm, acetamido NH at ~10.5 ppm) .
- X-ray crystallography : Resolve the crystal structure of intermediates (e.g., thiazole-5-carboxamide derivatives) to confirm regiochemistry and stereochemistry .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~1540 cm⁻¹) .
Advanced: How can researchers address low yields in the final amidation step?
Methodological Answer:
Common issues and solutions:
- Incomplete activation : Use HATU instead of EDC/HOBt for better carboxylate activation, reducing reaction time from 24h to 6h .
- Steric hindrance : Introduce a bulky base (e.g., DIPEA) to deprotonate the amine nucleophile, enhancing reactivity .
- Purification challenges : Optimize gradient elution in HPLC (e.g., 30%→70% acetonitrile in water) to separate closely eluting byproducts .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified pyridine (e.g., 5-fluoro instead of 5-chloro) or thiazole (e.g., N-methyl vs. N-ethyl) groups .
- Biological screening : Test analogs in enzyme inhibition assays (e.g., kinase panels) and compare IC₅₀ values to identify critical pharmacophores .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins, guiding synthetic priorities .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and ensure consistent cell lines/passage numbers .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG-400 mixtures) to maintain compound solubility in in vitro vs. in vivo assays .
- Metabolic stability testing : Compare half-lives in microsomal assays (human vs. rodent) to explain species-specific discrepancies .
Basic: What strategies improve solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (e.g., from <0.1 mg/mL to >5 mg/mL) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in vivo to release the active compound .
- Nanoformulation : Use liposomal encapsulation or PEGylation to increase circulation time and bioavailability .
Advanced: How is X-ray crystallography applied to determine molecular conformation?
Methodological Answer:
- Crystal growth : Diffuse vapor diffusion (e.g., ethanol/water) to obtain single crystals of the compound or key intermediates .
- Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) structures, resolving electron density for chlorine and sulfur atoms .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis .
Advanced: What mechanistic insights guide the optimization of thiazole ring formation?
Methodological Answer:
- Intermediate trapping : Use low-temperature NMR (-40°C) to identify lithiated thiazole intermediates during sulfur-directed coupling .
- Kinetic studies : Monitor reaction progress via LC-MS to determine rate-limiting steps (e.g., deprotonation vs. nucleophilic attack) .
- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclization steps .
Basic: How to assess compound stability under various storage conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then analyze by HPLC for degradants .
- Lyophilization : Stabilize hygroscopic samples by freeze-drying in the presence of cryoprotectants (e.g., trehalose) .
- Long-term storage : Store at -20°C under argon in amber vials to prevent oxidation and photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
